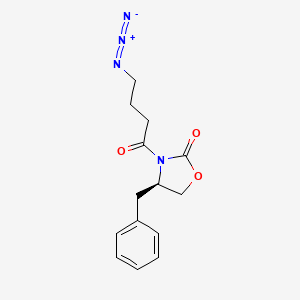![molecular formula C20H16ClN3 B15163869 1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]- CAS No. 154535-39-4](/img/structure/B15163869.png)
1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]- is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves multi-step reactions. One common method includes the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions to form indoles .
Industrial Production Methods
Industrial production of indole derivatives typically employs large-scale organic synthesis techniques. These methods often utilize catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is prevalent in the industrial synthesis of complex indole derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce indoline derivatives .
Wissenschaftliche Forschungsanwendungen
1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors, including serotonin and dopamine receptors, which play a role in their biological activity . The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activity.
1H-Indole-2-carboxylic acid: Known for its use in synthesizing various pharmaceuticals.
1H-Indole-3-acetic acid: A plant hormone with applications in agriculture.
Uniqueness
1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]- is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of indole and pyridazinyl moieties makes it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
154535-39-4 |
|---|---|
Molekularformel |
C20H16ClN3 |
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
3-[3-chloro-6-(3,4-dimethylphenyl)pyridazin-4-yl]-1H-indole |
InChI |
InChI=1S/C20H16ClN3/c1-12-7-8-14(9-13(12)2)19-10-16(20(21)24-23-19)17-11-22-18-6-4-3-5-15(17)18/h3-11,22H,1-2H3 |
InChI-Schlüssel |
XQSXSTBYEXDFRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C(=C2)C3=CNC4=CC=CC=C43)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



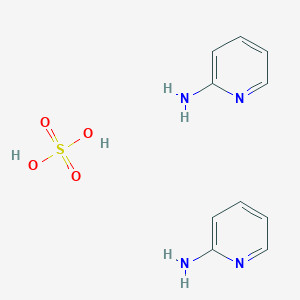
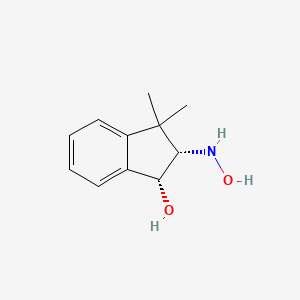
![N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)nitramide](/img/structure/B15163808.png)
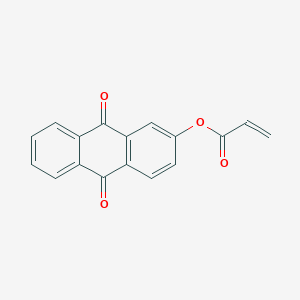
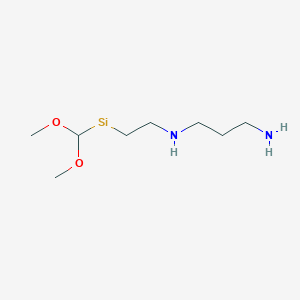
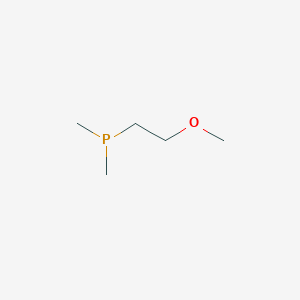
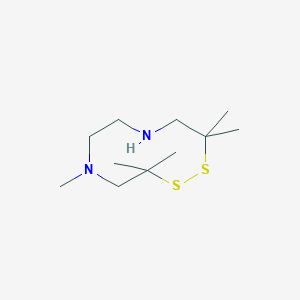
![Dimethyl 3H-spiro[thiirane-2,9'-xanthene]-3,3-dicarboxylate](/img/structure/B15163838.png)

![Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]-](/img/structure/B15163848.png)
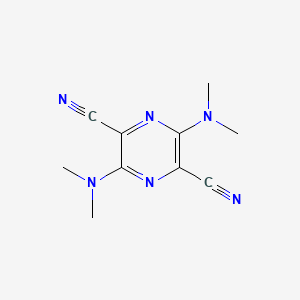
![2-[(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methylidene]cyclohexan-1-one](/img/structure/B15163863.png)
